molecular formula C15H27N3O3 B2511864 Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2060063-02-5

Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2511864
CAS RN: 2060063-02-5
M. Wt: 297.399
InChI Key: ZGDMCZPRRVJJML-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the following IUPAC name: tert-butyl (1R,5S)-3-(3,3-dimethylureido)-8-azabicyclo[3.2.1]octane-8-carboxylate . Its molecular weight is approximately 297.4 g/mol . This compound belongs to the class of bicyclic azabicyclo compounds and exhibits interesting properties.

Scientific Research Applications

Synthesis and Structural Analysis

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, although not an exact match, is relevant due to its structural similarity and synthesis process. It was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. Characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, its crystal structure was determined by single crystal X-ray diffraction, revealing a monoclinic space group and a 1:1 ratio of two diastereomers in the crystal (Moriguchi et al., 2014).

Asymmetric Synthesis

The asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of related scaffolds highlights the utility of such compounds in creating complex molecular architectures. This process involved the concomitant loss of protective groups to yield the 8-azabicyclo[3.2.1]octane scaffolds, demonstrating the compound's potential as a precursor in synthetic organic chemistry (Brock et al., 2012).

Molecular Structure of Chiral Derivatives

The chiral derivative (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized without using chiral catalysts or enzymes, showcasing a method for producing chiral compounds. The structural determination via single crystal X-ray diffraction analysis confirmed its bicyclo[2.2.2]octane structure, highlighting the compound's relevance in the study of chiral molecules (Moriguchi et al., 2014).

Chemistry of 8-Azabicyclo[3.2.1]octanes

The chemistry of 8-azabicyclo[3.2.1]octanes, related to the target compound, involves various reactions including mesylation, elimination, reduction, and Grob fragmentation. These reactions demonstrate the compound's versatility in synthetic chemistry, enabling the creation of diverse molecular structures (Baylis & Thomas, 2007).

Conformationally Rigid Analogues

The synthesis of conformationally rigid analogues of 2-amino-adipic acid containing an 8-azabicyclo[3.2.1]octane skeleton further illustrates the potential of these compounds in creating biologically relevant molecules. Such analogues are valuable for structure-activity studies in drug discovery, highlighting the scientific research applications of these bicyclic structures (Kubyshkin et al., 2009).

Safety And Hazards

  • Safety Data : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

tert-butyl 3-(dimethylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-11-6-7-12(18)9-10(8-11)16-13(19)17(4)5/h10-12H,6-9H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDMCZPRRVJJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate

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